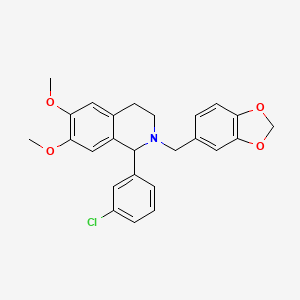![molecular formula C20H16BrNOS B4888855 N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as BPTM and has been synthesized using different methods.
作用机制
The mechanism of action of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide involves the inhibition of the activity of the enzyme protein kinase CK2. This enzyme plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of this enzyme by BPTM leads to the induction of apoptosis in cancer cells and the potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes. Additionally, BPTM has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, BPTM has also been found to have potential therapeutic effects in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in lab experiments include its potential use in cancer research and the treatment of neurodegenerative disorders. Additionally, this compound has been found to have a high level of selectivity towards protein kinase CK2, which can lead to fewer off-target effects. However, the limitations of using BPTM in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are various future directions for the use of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in scientific research. One of the significant future directions is the development of BPTM as a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials. Furthermore, the potential use of BPTM in combination with other drugs for the treatment of cancer and neurodegenerative disorders should also be explored.
Conclusion:
In conclusion, N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been found to have various scientific research applications, including cancer research and the treatment of neurodegenerative disorders. The mechanism of action of BPTM involves the inhibition of the activity of protein kinase CK2, which plays a crucial role in various cellular processes. While there are advantages to using this compound in lab experiments, further studies are needed to determine its safety and efficacy.
合成方法
The synthesis of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been carried out using different methods. One of the commonly used methods involves the reaction of 3-bromobenzaldehyde with thiophenol in the presence of sodium hydroxide to form 3-bromothiophenol. The 3-bromothiophenol is then reacted with benzyl chloroformate to form N-(3-bromophenyl) benzyl carbamate, which is then treated with thioanisole in the presence of a base to form N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide.
科学研究应用
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been found to have various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that BPTM can inhibit the growth of cancer cells by inducing apoptosis. Additionally, BPTM has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(3-bromophenyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-17-5-4-6-18(13-17)22-20(23)16-11-9-15(10-12-16)14-24-19-7-2-1-3-8-19/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWLCYJQLJALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4888793.png)


![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)